

cross-reactivity of BR-1 antibody

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Compound of Interest

Compound Name: **BR-1**

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A comprehensive guide to understanding the cross-reactivity of anti-BRCA1 antibodies and exploring alternative reagents for researchers, scientists, and drug development professionals.

Introduction

The Breast Cancer susceptibility gene 1 (BRCA1) is a critical tumor suppressor protein involved in DNA repair, cell cycle checkpoint activation, and transcriptional regulation.[\[1\]](#)[\[2\]](#) Accurate detection and analysis of BRCA1 are paramount in both basic research and clinical settings. However, the reliability of commercially available antibodies against BRCA1 has been a significant challenge, with many demonstrating a lack of specificity and issues with cross-reactivity.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide provides a detailed comparison of commonly used anti-BRCA1 antibodies, their known cross-reactivities, and introduces potential alternative reagents.

Understanding Antibody Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, unintended molecule.[\[4\]](#)[\[5\]](#) This phenomenon is often due to shared structural similarities (homologous epitopes) between the target antigen and the off-target molecule.[\[4\]](#)[\[5\]](#) In the context of BRCA1 research, cross-reactivity can lead to inaccurate experimental results, such as false-positive signals in immunoassays, potentially leading to erroneous conclusions.[\[1\]](#)[\[2\]](#)

A primary method to predict potential cross-reactivity is through sequence alignment of the immunogen sequence with protein sequences from the species of interest using tools like NCBI-BLAST.[\[4\]](#)[\[6\]](#) A sequence homology of over 85% is often a strong indicator of potential cross-reactivity.[\[6\]](#)

Comparison of Commercial Anti-BRCA1 Antibodies

A rigorous validation of 23 commercially available anti-BRCA1 antibodies revealed that a significant number are not suitable for reliable detection of the protein.[\[1\]](#)[\[2\]](#) The following tables summarize the performance of some commonly used antibodies in various applications, based on published validation studies.

Table 1: Performance of Anti-BRCA1 Antibodies in Western Blot (WB) and Immunoprecipitation (IP)

Antibody Clone	Host Species	Target Species	Application	Performance Summary	Reference
Ab1 (MS110)	Mouse	Human	WB, IP, IHC	Detects full-length human BRCA1 in WB and IP. [1] [2] Widely used in IHC, but shows run-to-run variability. [7] [8]	[1] [2] [7] [8]
D-9	Mouse	Human	WB, IP	Successfully detects full-length human BRCA1 in WB and IP. [1] [2]	[1] [2]
07-434	Rabbit	Human, Mouse	WB, IP	Recognizes human BRCA1 in WB and IP. [1] [2] Can pull-down mouse BRCA1 in IP, but may also bind to other proteins of similar size in WB of mouse lysates. [9]	[1] [2] [9]
287.17	Mouse	Mouse	WB, IP	Specifically detects full-length mouse BRCA1 in	[1] [2] [10]

WB and IP.[\[1\]](#)

[\[2\]](#)[\[10\]](#)

BR-64	Mouse	Mouse	WB	Detects full-length mouse BRCA1 in WB, though may have lower binding affinity compared to 287.17. [1]
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440621	Mouse	Mouse	WB, IP	Detects full-length mouse BRCA1 in WB and works well for IP of enriched mouse BRCA1. [1] [2]
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C-20	Goat	Human	WB	Discontinued due to cross-reactivity with other proteins. [1]
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#9010	Rabbit	Human	WB, IP	Detects endogenous levels of total BRCA1 protein (nuclear isoforms 1, 2, and 4) and does not recognize BRCA2. [1]
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#14823	Rabbit	Human	WB	Recognizes the amino terminus of human BRCA1 protein. [12]
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Note: Performance can be cell line and experimental condition dependent.

Table 2: Performance of Anti-BRCA1 Antibodies in Chromatin Immunoprecipitation (ChIP) and Immunofluorescence (IF)

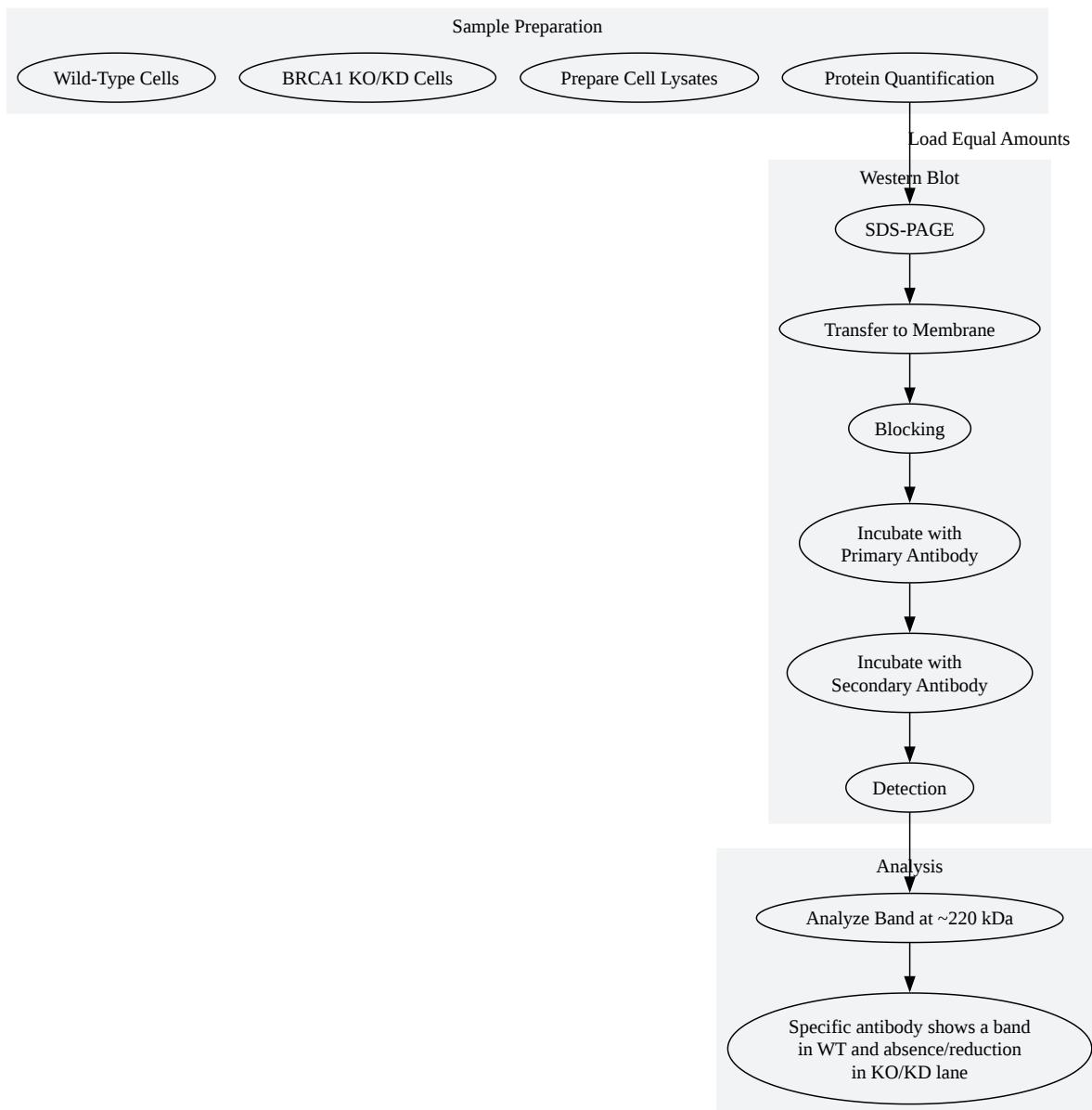
Antibody Clone	Host Species	Target Species	Application	Performance Summary	Reference
Ab1 (MS110)	Mouse	Human	ChIP, IF	Shows the highest binding affinity in ChIP assays among those tested. [1] Demonstrates predominantl y nuclear staining in IF after microwave antigen retrieval. [3]	[1] [3]
D-20, I-20, K-18	Goat/Rabbit	Human	IF	Showed predominantl y cytoplasmic staining, which is inconsistent with the known nuclear localization of functional BRCA1. [3]	[3]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the validity of your results, it is crucial to perform in-house validation of any antibody.

Western Blotting for Specificity Testing

This protocol is designed to assess the specificity of an anti-BRCA1 antibody by comparing its binding in wild-type cells versus cells with BRCA1 knockdown or knockout.



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Caption: BRCA1 mimetics inhibit ER α activity, blocking cell proliferation.

Natural Compounds

Computational studies have identified several natural compounds that can bind to BRCA1 and may serve as a basis for developing novel anticancer agents. [13] These compounds, including α-hederin, andrographolide, and curcumin, have shown promising binding affinities to BRCA1 in molecular docking studies. [13]

Conclusion

The selection of a reliable anti-BRCA1 antibody is critical for obtaining accurate and reproducible research data. This guide highlights the variability in performance among commercially available antibodies and underscores the importance of rigorous in-house validation. Researchers should carefully consider the specific application and target species when choosing an antibody and consult validation studies whenever possible. Furthermore, the development of alternative reagents like BRCA1 mimetics offers promising new avenues for both research and therapeutic intervention in BRCA1-related cancers.

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